molecular formula C22H23N3O5 B11492469 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide

Cat. No.: B11492469
M. Wt: 409.4 g/mol
InChI Key: YAZNYAMEDNBGCK-UHFFFAOYSA-N
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Description

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an ethoxyphenoxy group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetyl and hydroxy groups: These functional groups can be introduced through selective acetylation and hydroxylation reactions.

    Attachment of the ethoxyphenoxy group: This step often involves etherification reactions using ethoxyphenol and appropriate coupling agents.

    Formation of the phenylacetamide moiety: This can be done through amide bond formation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and acetyl groups, leading to the formation of ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the imidazole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, saturated imidazole derivatives.

    Substitution: Various substituted phenyl and ethoxy derivatives.

Scientific Research Applications

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

2-[4-(5-acetyl-1-hydroxy-4-methylimidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H23N3O5/c1-4-29-19-12-16(22-23-14(2)21(15(3)26)25(22)28)10-11-18(19)30-13-20(27)24-17-8-6-5-7-9-17/h5-12,28H,4,13H2,1-3H3,(H,24,27)

InChI Key

YAZNYAMEDNBGCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=C(N2O)C(=O)C)C)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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